![molecular formula C24H26ClN5O2S B2781227 1-((2-氯苯甲基)硫)-N-异丁基-5-氧代-4-丙基-4,5-二氢-[1,2,4]三唑并[4,3-a]喹噁啉-8-甲酰胺 CAS No. 1114830-29-3](/img/no-structure.png)
1-((2-氯苯甲基)硫)-N-异丁基-5-氧代-4-丙基-4,5-二氢-[1,2,4]三唑并[4,3-a]喹噁啉-8-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-((2-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinazoline . It has been found to intercalate DNA at a decreased IC 50 value, which is nearly equipotent to that of doxorubicin .
Synthesis Analysis
The synthesis of such compounds often involves aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinazoline derivatives involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinazoline-1-amine with different amines and triazole-2-thiol .Chemical Reactions Analysis
The compound is part of the triazole class of compounds, which are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .科学研究应用
Antimicrobial Activity
The triazole core of the compound is known for its antimicrobial properties . The presence of the 1,2,4-triazole ring suggests that this compound could be explored for its efficacy against a variety of microbial pathogens. Research could focus on its potential use as an antibacterial or antifungal agent, particularly against strains that have developed resistance to current medications.
Anti-inflammatory and Analgesic Effects
Compounds with a triazole structure have been reported to exhibit anti-inflammatory and analgesic activities . This compound could be investigated for its potential to reduce inflammation and pain in various medical conditions, offering an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Anticancer Potential
The quinazoline part of the molecule is associated with anticancer activities . This compound could be studied for its ability to inhibit cancer cell growth and proliferation. Its effectiveness against specific types of cancer cells, such as breast or prostate cancer, would be of particular interest.
Antiviral Applications
Triazole derivatives have shown promise as antiviral agents . This compound could be part of research aimed at discovering new treatments for viral infections, including those caused by emerging and re-emerging viruses.
Anticonvulsant Properties
The triazole and quinazoline components are both found in compounds with anticonvulsant effects . This suggests that the compound could be useful in the treatment of epilepsy and other seizure disorders.
Antituberculosis Activity
Given the ongoing challenge of tuberculosis and the emergence of drug-resistant forms, the compound’s potential antituberculosis activity could be a significant area of research . It would be valuable to assess its efficacy against Mycobacterium tuberculosis.
Agrochemical Applications
The triazole ring is a common feature in various agrochemicals . This compound could be evaluated for its use in protecting crops from pests and diseases, potentially contributing to increased agricultural productivity.
Material Chemistry
The unique structure of the compound, particularly the triazole ring, may offer interesting applications in material chemistry . It could be used in the synthesis of novel materials with specific properties, such as enhanced durability or conductivity.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-chlorobenzyl chloride with isobutylamine to form 2-chlorobenzylisobutylamine. This intermediate is then reacted with propyl isocyanate to form the corresponding carbamate. The carbamate is then cyclized with triethylorthoformate and hydrazine hydrate to form the triazoloquinazoline ring system. The final step involves thiolation of the benzyl group with sodium hydrosulfide to form the desired compound.", "Starting Materials": [ "2-chlorobenzyl chloride", "isobutylamine", "propyl isocyanate", "triethylorthoformate", "hydrazine hydrate", "sodium hydrosulfide" ], "Reaction": [ "2-chlorobenzyl chloride + isobutylamine -> 2-chlorobenzylisobutylamine", "2-chlorobenzylisobutylamine + propyl isocyanate -> carbamate intermediate", "carbamate intermediate + triethylorthoformate + hydrazine hydrate -> triazoloquinazoline ring system", "triazoloquinazoline ring system + sodium hydrosulfide -> 1-((2-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide" ] } | |
CAS 编号 |
1114830-29-3 |
分子式 |
C24H26ClN5O2S |
分子量 |
484.02 |
IUPAC 名称 |
1-[(2-chlorophenyl)methylsulfanyl]-N-(2-methylpropyl)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H26ClN5O2S/c1-4-11-29-22(32)18-10-9-16(21(31)26-13-15(2)3)12-20(18)30-23(29)27-28-24(30)33-14-17-7-5-6-8-19(17)25/h5-10,12,15H,4,11,13-14H2,1-3H3,(H,26,31) |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC4=CC=CC=C4Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3,4-dichlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2781144.png)
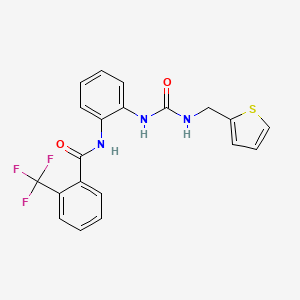
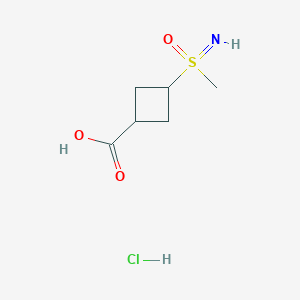
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide](/img/structure/B2781149.png)
![2-[(11aS)-1,3-dioxo-5-[4-(propan-2-yl)phenyl]-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-2(3H)-yl]benzoic acid](/img/structure/B2781152.png)
![3-(4-bromophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2781153.png)
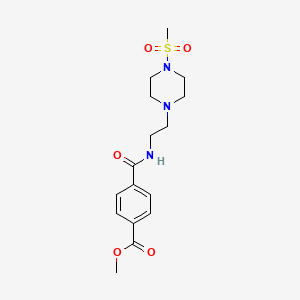
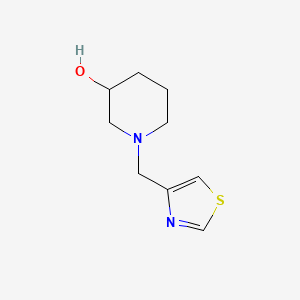
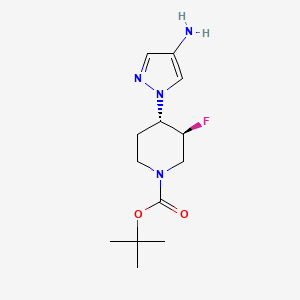

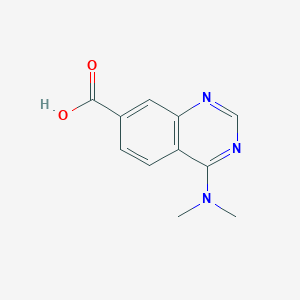
![(1E)-1-[(2,4-dichlorophenyl)amino]-2-[(2,4-dichlorophenyl)carbamoyl]-2-[(1E)-(methoxyimino)methyl]eth-1-en-1-yl acetate](/img/structure/B2781163.png)

![methyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2781167.png)